8-Amino-2-(azidomethyl)pyrido[1,2-a]pyrimidin-4-one
Description
Properties
IUPAC Name |
8-amino-2-(azidomethyl)pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6O/c10-6-1-2-15-8(3-6)13-7(4-9(15)16)5-12-14-11/h1-4H,5,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYVSRCONDSZBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=CC2=O)CN=[N+]=[N-])C=C1N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
8-Amino-2-(azidomethyl)pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both pyridine and pyrimidine rings, along with unique substituents that suggest diverse therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 216.204 g/mol. The presence of an azidomethyl group enhances its reactivity, particularly in bioorthogonal chemistry applications.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes such as kinases or phosphodiesterases. This inhibition can affect cellular signaling pathways, leading to altered cell proliferation and apoptosis.
- Apoptosis Induction : Similar compounds have shown the ability to induce apoptosis in cancer cell lines through mechanisms such as caspase activation and modulation of poly(ADP-ribose) polymerase (PARP) activity.
- Bioorthogonal Reactions : The azido group allows for selective reactions in biological systems, which can be utilized for targeted drug delivery systems and imaging applications.
Biological Activity Data
Research has indicated significant biological activities associated with this compound. Below is a summary of findings from various studies:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Antiproliferative | Induced apoptosis in cancer cell lines via caspase activation. |
| Study 2 | Enzyme Inhibition | Demonstrated inhibition of specific kinases affecting signal transduction pathways. |
| Study 3 | Bioorthogonal Chemistry | Enabled selective labeling in live cells due to the azide functionality. |
Case Study 1: Anticancer Activity
In a study examining the antiproliferative effects of various pyrimidine derivatives, this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspases and PARP modulation.
Case Study 2: Enzyme Interaction
Another investigation focused on the interaction of this compound with adenosine kinase (AdK). The study revealed that the azido group enhances binding affinity and stability against enzymatic degradation, suggesting potential therapeutic applications in conditions where adenosine levels are dysregulated .
Pharmacokinetics and ADME Properties
The pharmacokinetic profile of this compound is influenced by its lipophilicity and structural characteristics. Preliminary studies suggest favorable absorption and distribution properties; however, further research is required to fully characterize its metabolism and excretion pathways.
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
- Position 2 : Substitutions here significantly influence target engagement. For example:
- Position 8: The amino group (NH₂) in the target compound contrasts with methyl (pemirolast) or unsubstituted analogs.
- Halogenation : 3-Bromo/chloro derivatives show antiparasitic activity, likely due to increased electrophilicity .
- Fused Rings: Thieno- or chromeno-fused derivatives (e.g., chromeno[4,3-d]pyrido[1,2-a]pyrimidin-6-(7H)-one) expand π-stacking interactions but require complex syntheses .
Q & A
Q. What are the established synthetic routes for 8-Amino-2-(azidomethyl)pyrido[1,2-a]pyrimidin-4-one, and what critical parameters influence yield?
The synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives typically involves cyclocondensation reactions. For example, 2-aminopyridine derivatives react with α-keto esters in polyphosphoric acid (PPA) at 100°C for 1 hour to form the pyrido[1,2-a]pyrimidin-4-one core . For the azidomethyl substituent, post-synthetic modification is required. A halogenated precursor (e.g., 8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one) can undergo nucleophilic substitution with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF) at 60–80°C. Key parameters include reaction time (12–24 hours), stoichiometric excess of NaN₃ (2–3 equivalents), and inert atmosphere to prevent azide decomposition .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- NMR : ¹H and ¹³C NMR are critical for confirming the azidomethyl group (δ ~3.5–4.0 ppm for CH₂N₃) and aromatic protons (δ ~7.0–8.5 ppm). Partial double-bond character in the pyrimidine ring (C–N bond lengths ~1.32–1.41 Å) can be inferred from chemical shifts .
- X-ray crystallography : Used to resolve non-planar conformations of the pyrido[1,2-a]pyrimidin-4-one core. Dihedral angles between aromatic rings (e.g., 34–69°) highlight steric effects of substituents .
- FT-IR : Azide stretches (~2100 cm⁻¹) and carbonyl vibrations (~1650 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How do structural modifications (e.g., azidomethyl vs. halogen substituents) impact biological activity?
Structure-activity relationship (SAR) studies on pyrido[1,2-a]pyrimidin-4-one derivatives reveal:
- Azidomethyl group : Enhances cellular permeability due to lipophilicity (logP ~1.5–2.0) and enables click chemistry for target identification .
- Halogen substituents : Bromo or chloro groups at the 8-position increase inhibitory potency against enzymes like aldose reductase (IC₅₀ values: 0.5–2.0 µM) but reduce solubility. Substitution with azides balances activity and pharmacokinetics .
Table 1 : Inhibitory activity of pyrido[1,2-a]pyrimidin-4-one derivatives against aldose reductase
| Substituent (Position) | IC₅₀ (µM) | LogP |
|---|---|---|
| 8-Bromo | 0.7 | 1.8 |
| 8-Azidomethyl | 1.2 | 1.6 |
| 2-Hydroxy-3-phenyl | 5.4 | 0.9 |
Q. What experimental strategies mitigate risks associated with the azide group during synthesis and handling?
- Thermal stability : Azides decompose exothermically above 100°C. Reactions should be conducted below 80°C with rigorous temperature control .
- Solvent selection : Use DMF or acetonitrile to avoid protic solvents that may hydrolyze azides.
- Safety protocols : Small-scale reactions (<1 g), blast shields, and remote monitoring are mandatory. Post-reaction quenching with sodium thiosulfate neutralizes residual azides .
Q. How can computational modeling guide the optimization of this compound for target engagement?
- Docking studies : The pyrido[1,2-a]pyrimidin-4-one core aligns with ATP-binding pockets in kinases (e.g., p38α MAPK). The azidomethyl group improves binding entropy by occupying hydrophobic subpockets .
- MD simulations : Predict stability of ligand-protein complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) <2.0 Å indicates stable binding .
Table 2 : Computational parameters for target binding
| Target Protein | Docking Score (kcal/mol) | RMSD (Å) |
|---|---|---|
| p38α MAPK | -9.2 | 1.8 |
| Aldose Reductase | -8.5 | 2.1 |
Methodological Challenges and Solutions
Q. How can researchers resolve contradictory data on the compound’s solubility and stability in biological assays?
- Contradiction : Discrepancies in solubility (reported as 10–50 µM in PBS) may arise from aggregation or pH-dependent ionization.
- Resolution :
Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
